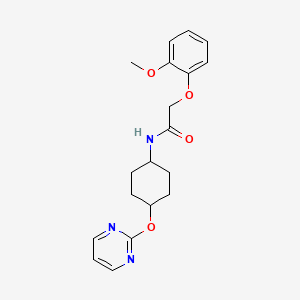

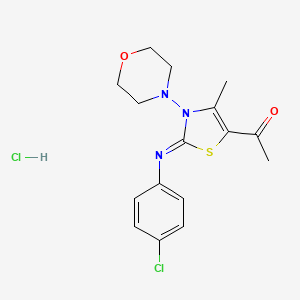

![molecular formula C20H16N2O3 B2964847 4-[(5-methoxy-1H-indol-3-yl)methylene]-2-methyl-1,3(2H,4H)-isoquinolinedione CAS No. 861207-87-6](/img/structure/B2964847.png)

4-[(5-methoxy-1H-indol-3-yl)methylene]-2-methyl-1,3(2H,4H)-isoquinolinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives, such as the 5-methoxy-1H-indol-3-yl component of your molecule, are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are also found in many important synthetic drug molecules .

Molecular Structure Analysis

Indole is a heterocyclic compound that contains a benzopyrrole nucleus and has 10 π-electrons, which makes them aromatic in nature . The specific structure of your compound would likely depend on the arrangement of the methoxy, methylene, and isoquinolinedione groups.Scientific Research Applications

Cancer Treatment

Indole derivatives, such as the compound , have been used as biologically active compounds for the treatment of cancer cells . They have shown various biologically vital properties and have attracted increasing attention in recent years .

Microbial Infections

These compounds have also been used in the treatment of microbial infections . The indole derivatives have shown significant antimicrobial properties .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of different types of disorders in the human body . This highlights the versatility of these compounds in medical applications .

Cell Apoptosis Induction

Specific compounds like 7d have been found to induce cell apoptosis in a dose-dependent manner . This property is particularly useful in cancer treatment where inducing apoptosis in cancer cells is a common strategy .

Antioxidant Activities

Newly synthesized indole analogues have been screened for their antioxidant activities . This makes them potentially useful in combating oxidative stress-related diseases .

Inhibition of Tubulin Polymerization

Compound 7d has been found to inhibit the polymerization of tubulin . This property can be exploited in the development of new drugs for diseases like cancer, where tubulin dynamics play a crucial role .

Neuroprotective Effects

Some indole derivatives have shown neuroprotective effects . They were able to restore cellular and synaptosomal viability, up to 80%, and showed a more potent MAO-B inhibitory effect .

Antiviral Activities

Indole derivatives possess various biological activities, including antiviral properties . This makes them potential candidates for the development of new antiviral drugs .

properties

IUPAC Name |

3-hydroxy-4-[(Z)-(5-methoxyindol-3-ylidene)methyl]-2-methylisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c1-22-19(23)15-6-4-3-5-14(15)17(20(22)24)9-12-11-21-18-8-7-13(25-2)10-16(12)18/h3-11,24H,1-2H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPMKJDWELZLGK-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2C1=O)C=C3C=NC4=C3C=C(C=C4)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C2=CC=CC=C2C1=O)/C=C/3\C=NC4=C3C=C(C=C4)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-methoxy-1H-indol-3-yl)methylene]-2-methyl-1,3(2H,4H)-isoquinolinedione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

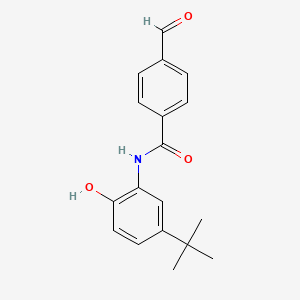

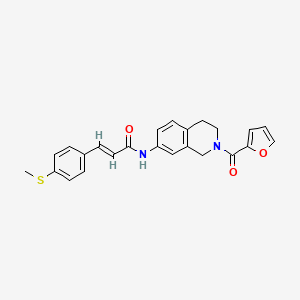

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2964764.png)

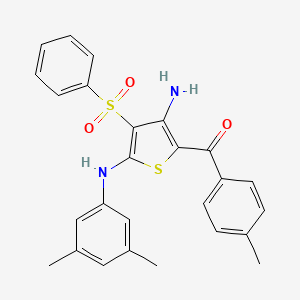

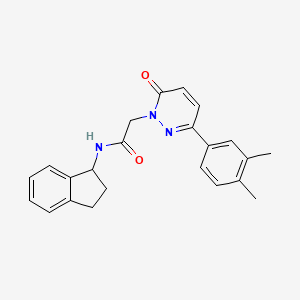

![2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2964765.png)

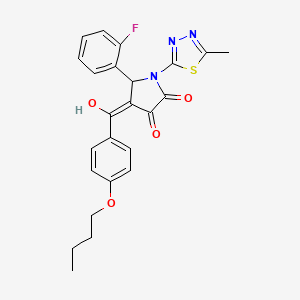

![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2964767.png)

![5-[(2-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B2964769.png)

![4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2964776.png)

![(Z)-1-benzyl-3-((o-tolylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2964779.png)